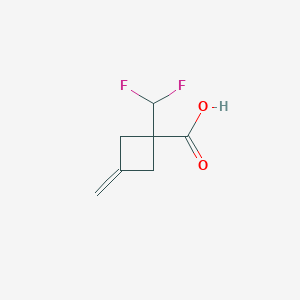
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid involves several steps, typically starting with commercially available precursors. One common method involves the difluoromethylation of a suitable cyclobutane derivative. This process can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods leverage the advantages of flow chemistry, such as improved heat and mass transfer, to achieve consistent product quality .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity . Additionally, the cyclobutane ring provides a rigid framework that can enhance the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Compared to other difluoromethylated compounds, 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid stands out due to its unique cyclobutane ring structure. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Commonly used in agrochemicals.
Difluoromethylated pyridines: Widely studied for their medicinal chemistry applications.
The uniqueness of this compound lies in its combination of a difluoromethyl group with a cyclobutane ring, which imparts distinct chemical and physical properties .
Propriétés
IUPAC Name |
1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c1-4-2-7(3-4,5(8)9)6(10)11/h5H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMYSXHMGHDAMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














